molecular formula C12H17ClFNO B5855229 2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol

2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol

Cat. No.: B5855229
M. Wt: 245.72 g/mol
InChI Key: DFJDMXRYFMLHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a propylamino and ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and propylamine.

    Formation of Schiff Base: The aldehyde reacts with propylamine to form a Schiff base under mild acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Alkylation: The amine is further reacted with ethylene oxide to introduce the ethanol group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro or fluoro substituents.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-[(2-chloro-6-fluorophenyl)methyl-propylamino]acetaldehyde or 2-[(2-chloro-6-fluorophenyl)methyl-propylamino]acetic acid.

    Reduction: Formation of 2-[(2-fluorophenyl)methyl-propylamino]ethanol or 2-[(2-chlorophenyl)methyl-propylamino]ethanol.

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity. The ethanol group may facilitate solubility and cellular uptake, while the propylamino group can interact with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chloro-6-fluorophenyl)methyl-ethylamino]ethanol
  • 2-[(2-chloro-6-fluorophenyl)methyl-methylamino]ethanol
  • 2-[(2-chloro-6-fluorophenyl)methyl-isopropylamino]ethanol

Uniqueness

2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClFNO/c1-2-6-15(7-8-16)9-10-11(13)4-3-5-12(10)14/h3-5,16H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJDMXRYFMLHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.